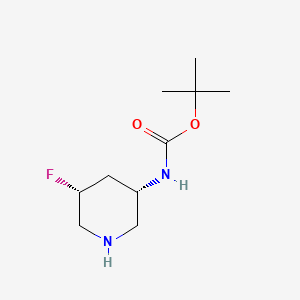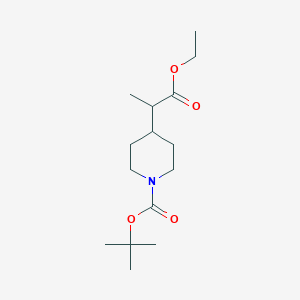
(1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol
Vue d'ensemble
Description
(1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol: is an organic compound with the molecular formula C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol . This compound features a piperidine ring substituted with a methoxy-nitrophenyl group and a hydroxymethyl group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol typically involves the following steps:
Nitration: The starting material, 3-methoxyphenyl, undergoes nitration to introduce a nitro group at the 4-position.
Piperidine Ring Formation: The nitrated compound is then reacted with piperidine to form the piperidine ring.
Hydroxymethylation: Finally, the piperidine derivative is subjected to hydroxymethylation to introduce the hydroxymethyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)carboxylic acid.
Reduction: (1-(3-Methoxy-4-aminophenyl)piperidin-3-yl)methanol.
Substitution: (1-(3-Hydroxy-4-nitrophenyl)piperidin-3-yl)methanol.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored as a potential lead compound in drug discovery and development, particularly for targeting neurological disorders .
Industry:
Mécanisme D'action
The mechanism of action of (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The piperidine ring and methoxy group contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- (1-(3-Methoxy-4-aminophenyl)piperidin-3-yl)methanol
- (1-(3-Hydroxy-4-nitrophenyl)piperidin-3-yl)methanol
- (1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanol
Uniqueness:
- The presence of both a methoxy and nitro group on the phenyl ring provides unique chemical reactivity and biological activity.
- The hydroxymethyl group at the 3-position of the piperidine ring offers additional sites for chemical modification and functionalization .
Propriétés
IUPAC Name |
[1-(3-methoxy-4-nitrophenyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-19-13-7-11(4-5-12(13)15(17)18)14-6-2-3-10(8-14)9-16/h4-5,7,10,16H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZBHGIOBJSYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC(C2)CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B3101954.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B3101966.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B3101981.png)
![[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B3101991.png)


![4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B3102005.png)


